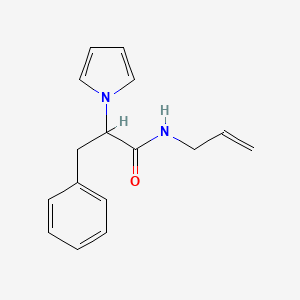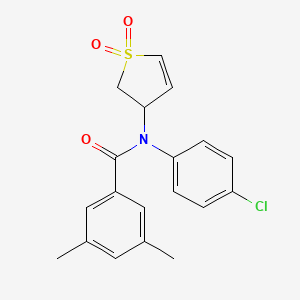
3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine involves multiple steps and the use of various reagents and catalysts. In one study, a related compound with potential for imaging dopamine D4 receptors was synthesized using electrophilic fluorination of a trimethylstannyl precursor. This precursor was prepared through a four-step synthetic approach, where the trimethylstannyl leaving group was introduced via palladium catalysis and hexamethyldistannane in an inert solvent. The total radiosynthesis time was reported to be 50 minutes, including purification and formulation for injection .
Molecular Structure Analysis
The molecular structure of compounds in this category typically includes a piperazine ring, which is often linked to a pyridazine moiety. In the case of the compound mentioned in the synthesis analysis, the piperazine ring is substituted with a fluorophenyl group, which is a common structural motif in medicinal chemistry due to its ability to modulate biological activity and pharmacokinetic properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite complex and require precise conditions. For instance, the introduction of the trimethylstannyl group is a critical step that enables the subsequent electrophilic fluorination. The reactions are carried out in inert solvents to prevent unwanted side reactions and to ensure high purity of the final product .
Physical and Chemical Properties Analysis
In another study, a series of sulfonylurea-based piperazine pyridazinone compounds were optimized for pharmacokinetic profiles. These compounds demonstrated in vitro potency against clinically relevant strains but failed to show in vivo efficacy in a non-lethal systemic fungal infection model . This highlights the importance of considering both in vitro and in vivo data when evaluating the potential of new compounds.
Lastly, a synthesis of sulfonamide and amide derivatives incorporating a piperazine ring and an imidazo[1,2-b]pyridazine moiety was described. These compounds were characterized by various analytical techniques and screened for antimicrobial, antifungal, and antimalarial activities, indicating a broad spectrum of potential biological applications .
科学的研究の応用
Imaging Dopamine Receptors
3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine and its derivatives have been explored in the synthesis of compounds for imaging dopamine D4 receptors. A study by (Eskola et al., 2002) demonstrates the synthesis of a compound using electrophilic fluorination for this purpose, with potential applications in neurological research.
Antimicrobial and Antimalarial Activity
Compounds containing elements of this chemical structure have been synthesized and tested for their antimicrobial and antimalarial activities. (Bhatt, Kant, & Singh, 2016) discuss the synthesis of sulfonamide and amide derivatives incorporating elements of this structure and their in vitro antimicrobial activity against various bacterial strains.
Neuroleptic Properties
Research into derivatives of this compound has also uncovered potential neuroleptic properties. (Perregaard et al., 1992) synthesized a series of compounds with potent dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating potential applications in treating psychiatric disorders.
特性
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-15-3-5-16(6-4-15)27(25,26)24-13-11-23(12-14-24)18-8-7-17(20-21-18)22-9-1-2-10-22/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBCIESFZPODNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507199.png)
![2-[(4-Chlorophenyl)methyl]benzotriazole](/img/structure/B2507201.png)

![3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2507206.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507209.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2507210.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)



![Ethyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2507218.png)
![N-(6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)prop-2-enamide](/img/structure/B2507219.png)
![5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2507220.png)